1-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride
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Overview
Description
1-[2-Fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a fluorine atom, a trifluoromethyl group, and an amine group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-(trifluoromethyl)benzaldehyde as the starting material.
Reduction Reaction: The benzaldehyde is reduced using a suitable reducing agent, such as sodium borohydride (NaBH4), to form the corresponding alcohol.
Amination Reaction: The alcohol is then converted to the amine through a reductive amination process, often using ammonia (NH3) and a reducing agent like hydrogen (H2) in the presence of a catalyst.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially with electrophilic halides or other suitable electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and various organic solvents.
Reduction: LiAlH4, NaBH4, and solvents like ether or THF.
Substitution: Electrophilic halides, strong acids, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Halogenated compounds, esters, or amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but has a carboxylic acid functional group instead of an amine.
1-Fluoro-4-(trifluoromethyl)benzene: This compound lacks the amine group and has a simpler structure.
Uniqueness: 1-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it particularly useful in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
403842-00-2 |
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Molecular Formula |
C8H8ClF4N |
Molecular Weight |
229.60 g/mol |
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H,4,13H2;1H |
InChI Key |
HTMOIXCHWZOUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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